Cas no 182227-17-4 (b-Naphthalenesulfonyl-D-valine)

Technical Introduction: b-Naphthalenesulfonyl-D-valine b-Naphthalenesulfonyl-D-valine is a chiral sulfonamide derivative combining a naphthalene sulfonyl group with D-valine. This compound is valued for its role in asymmetric synthesis and peptide research, where its stereochemical properties enhance enantioselective reactions. The naphthalene moiety provides UV-absorbing characteristics, facilitating analytical detection, while the D-valine component contributes to structural rigidity and chiral specificity. Its stability under acidic and basic conditions makes it suitable for diverse synthetic applications. Researchers utilize this compound as a building block in medicinal chemistry and as a chiral auxiliary in organic transformations. Its well-defined configuration ensures reproducibility in stereocontrolled processes.
b-Naphthalenesulfonyl-D-valine structure
182227-17-4 structure
Product Name:b-Naphthalenesulfonyl-D-valine
CAS No:182227-17-4
MF:C15H17NO4S
MW:307.36478304863
CID:1058747
PubChem ID:730260
Update Time:2025-10-31

b-Naphthalenesulfonyl-D-valine Chemical and Physical Properties

Names and Identifiers

    • β-Naphthalenesulfonyl-D-valine
    • β-Naphthalenesulfony
    • N-(2-Naphthylsulfonyl)valine
    • N-(2-Naphthalenylsulfonyl)-D-valine
    • 182227-17-4
    • N-(2-naphthalenesulfonyl) D-valine
    • SCHEMBL8529829
    • b-Naphthalenesulfonyl-D-valine
    • GFCPZHIUZCLSNZ-CQSZACIVSA-N
    • (2R)-3-methyl-2-(naphthalene-2-sulfonamido)butanoic acid
    • (R)-3-Methyl-2-(naphthalene-2-sulfonamido)butanoic acid
    • D-Valine, N-(2-naphthalenylsulfonyl)-
    • (2R)-3-methyl-2-(naphthalen-2-ylsulfonylamino)butanoic acid
    • AKOS017537201
    • Z1263876945
    • Inchi: 1S/C15H17NO4S/c1-10(2)14(15(17)18)16-21(19,20)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14,16H,1-2H3,(H,17,18)/t14-/m1/s1
    • InChI Key: GFCPZHIUZCLSNZ-CQSZACIVSA-N
    • SMILES: S(C1C=CC2C=CC=CC=2C=1)(N[C@@H](C(=O)O)C(C)C)(=O)=O

Computed Properties

  • Exact Mass: 307.08800
  • Monoisotopic Mass: 307.08782920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 91.8Ų

Experimental Properties

  • PSA: 91.85000
  • LogP: 3.69900

b-Naphthalenesulfonyl-D-valine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N359260-100mg
b-Naphthalenesulfonyl-D-valine
182227-17-4
100mg
$ 190.00 2023-09-06
TRC
N359260-1g
b-Naphthalenesulfonyl-D-valine
182227-17-4
1g
$ 1499.00 2023-09-06

Additional information on b-Naphthalenesulfonyl-D-valine

Comprehensive Overview of b-Naphthalenesulfonyl-D-valine (CAS No. 182227-17-4): Properties, Applications, and Research Insights

b-Naphthalenesulfonyl-D-valine (CAS No. 182227-17-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This chiral derivative, combining a naphthalenesulfonyl group with D-valine, exhibits unique stereochemical properties, making it valuable for peptide synthesis and enzyme inhibition studies. Its molecular structure, characterized by the sulfonyl linkage and aromatic naphthalene ring, contributes to its stability and reactivity in various chemical environments.

In recent years, the demand for b-Naphthalenesulfonyl-D-valine has surged due to its role in developing peptide-based therapeutics, a hotspot in drug discovery. Researchers are particularly interested in its potential as a protease inhibitor, aligning with the growing focus on targeted therapies for diseases like cancer and autoimmune disorders. The compound's chirality also makes it a critical tool in asymmetric synthesis, addressing the need for enantiomerically pure pharmaceuticals—a key trend in modern medicinal chemistry.

The synthesis of b-Naphthalenesulfonyl-D-valine involves multi-step organic reactions, often starting from D-valine and 2-naphthalenesulfonyl chloride. Optimizing its yield and purity is a frequent topic in scientific forums, reflecting user queries like "How to improve the synthesis efficiency of CAS 182227-17-4?" or "What solvents are best for b-Naphthalenesulfonyl-D-valine purification?". These practical concerns highlight the compound's relevance in laboratory settings.

From an analytical perspective, b-Naphthalenesulfonyl-D-valine is typically characterized using techniques such as HPLC, NMR spectroscopy, and mass spectrometry. Its UV absorption properties, attributed to the naphthalene moiety, facilitate detection at low concentrations—a feature exploited in tracer studies. This aligns with the increasing use of fluorescent probes in cellular imaging, another trending application area.

Beyond pharmaceuticals, b-Naphthalenesulfonyl-D-valine derivatives are explored in material science for designing supramolecular assemblies. The compound's ability to form hydrogen bonds via its sulfonamide and carboxyl groups makes it a building block for functional materials. Such interdisciplinary applications resonate with the current emphasis on convergence research, where chemistry meets nanotechnology and biomedicine.

Storage and handling of b-Naphthalenesulfonyl-D-valine require standard precautions for organic compounds—protection from moisture and extreme temperatures. While not classified as hazardous, its powdered form necessitates proper ventilation during weighing, addressing common safety queries in laboratory protocols. This practical guidance enhances the compound's accessibility for researchers.

In conclusion, b-Naphthalenesulfonyl-D-valine (CAS No. 182227-17-4) represents a versatile scaffold bridging synthetic chemistry and life sciences. Its ongoing exploration in drug design, bioconjugation, and material engineering underscores its scientific importance, while user-driven discussions about its optimization reflect its real-world utility. As research advances, this compound is poised to remain a focal point in innovation-driven chemistry.

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